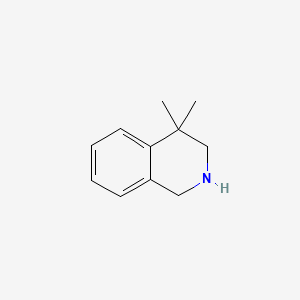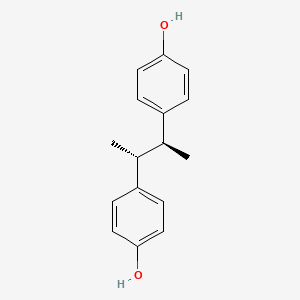![molecular formula C13H9NO2 B1201345 3H-Benzo[e]indole-2-carboxylic acid CAS No. 50536-72-6](/img/structure/B1201345.png)
3H-Benzo[e]indole-2-carboxylic acid
Descripción general
Descripción
3H-Benzo[e]indole-2-carboxylic acid is an indolyl carboxylic acid . It has a molecular weight of 211.22 .
Synthesis Analysis
The synthesis of 3H-Benzo[e]indole-2-carboxylic acid and its derivatives has been a subject of research. For instance, one study discusses the synthetic strategies of indole 2 and 3-carboxamide derivatives . Another study presents the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .Molecular Structure Analysis
The molecular formula of 3H-Benzo[e]indole-2-carboxylic acid is C13H9NO2 . The InChI code is 1S/C13H9NO2/c15-13(16)12-7-10-9-4-2-1-3-8(9)5-6-11(10)14-12/h1-7,14H,(H,15,16) .Physical And Chemical Properties Analysis
3H-Benzo[e]indole-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 211.22 g/mol . The compound has a topological polar surface area of 53.1 Ų .Aplicaciones Científicas De Investigación
Application in Cancer Treatment
- Scientific Field : Medical and Pharmaceutical Research .
- Summary of the Application : Indole derivatives, including “3H-Benzo[e]indole-2-carboxylic acid”, have been found to be biologically active compounds that can be used for the treatment of cancer cells . They play a significant role in cell biology and have attracted increasing attention in recent years .
- Methods of Application : The specific methods of application or experimental procedures would depend on the type of cancer being treated and the specific drug formulation. Typically, these compounds would be synthesized in a lab and then tested in vitro (in a test tube) and in vivo (in a living organism) for their anticancer effects .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. They have been found to be effective in treating cancer cells .
Application as HIV-1 Integrase Inhibitors
- Scientific Field : Virology and Pharmaceutical Research .
- Summary of the Application : Indole-2-carboxylic acid derivatives, including “3H-Benzo[e]indole-2-carboxylic acid”, have been found to be effective HIV-1 integrase strand transfer inhibitors . Integrase plays an important role in the life cycle of HIV-1, and inhibitors can effectively impair the viral replication .
- Methods of Application : These compounds are designed and synthesized in a lab, and then their inhibitory effects on the strand transfer of HIV-1 integrase are tested .
- Results or Outcomes : Indole-2-carboxylic acid was found to inhibit the strand transfer of integrase, and the indole nucleus of the compound was observed to chelate with two Mg 2+ ions within the active site of integrase . A series of indole-2-carboxylic acid derivatives were designed and synthesized, and one of them was proved to markedly inhibit the effect of integrase, with an IC 50 value of 3.11 μM .
Application in Alkaloid Synthesis
- Scientific Field : Organic Chemistry .
- Summary of the Application : Indole derivatives are prevalent moieties present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products .
- Methods of Application : The specific methods of application or experimental procedures would depend on the type of alkaloid being synthesized. Typically, these compounds would be synthesized in a lab and then tested for their biological activities .
- Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Application in Plant Physiology
- Scientific Field : Plant Physiology .
- Summary of the Application : Indole-3-carboxylic acid derivatives, including “3H-Benzo[e]indole-2-carboxylic acid”, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile in Arabidopsis . These compounds play an important role in pathogen defense in cruciferous plants .
- Methods of Application : These compounds are synthesized in the plant and their biosynthetic pathway has been studied using feeding experiments combined with nontargeted metabolite profiling .
- Results or Outcomes : As major derivatives, glucose conjugates of 5-hydroxyindole-3-carbaldehyde, indole-3-carboxylic acid, and 6-hydroxyindole-3-carboxylic acid were identified . Their total accumulation level was found to be similar to that of camalexin, a characteristic phytoalexin in Arabidopsis .
Application in Microbial Treatment
- Scientific Field : Microbiology .
- Summary of the Application : Indole derivatives have been found to be biologically active compounds that can be used for the treatment of various types of microbes . They play a significant role in cell biology and have attracted increasing attention in recent years .
- Methods of Application : The specific methods of application or experimental procedures would depend on the type of microbe being treated. Typically, these compounds would be synthesized in a lab and then tested in vitro (in a test tube) and in vivo (in a living organism) for their antimicrobial effects .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. They have been found to be effective in treating various types of microbes .
Application in Defense Against Pathogens in Plants
- Scientific Field : Plant Physiology .
- Summary of the Application : In Arabidopsis (Arabidopsis thaliana), derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile. These compounds play an important role in pathogen defense in cruciferous plants .
- Methods of Application : These compounds are synthesized in the plant and their biosynthetic pathway has been studied using feeding experiments combined with nontargeted metabolite profiling .
- Results or Outcomes : As major derivatives, glucose conjugates of 5-hydroxyindole-3-carbaldehyde, ICOOH, and 6-hydroxyindole-3-carboxylic acid were identified. Their total accumulation level was found to be similar to that of camalexin, a characteristic phytoalexin in Arabidopsis .
Propiedades
IUPAC Name |
3H-benzo[e]indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13(16)12-7-10-9-4-2-1-3-8(9)5-6-11(10)14-12/h1-7,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHFTOALJLZERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326658 | |
| Record name | 3H-Benzo[e]indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Benzo[e]indole-2-carboxylic acid | |
CAS RN |
50536-72-6 | |
| Record name | 3H-Benzo[e]indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-Benzo[e]indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



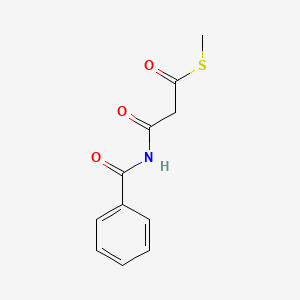
![2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole](/img/structure/B1201265.png)
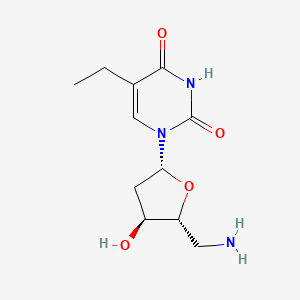
![9-Formyl-2-[(9-hydroxy-8-methoxy-2,4,6-trioxatricyclo[3.3.1.03,7]nonan-5-yl)oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1201268.png)
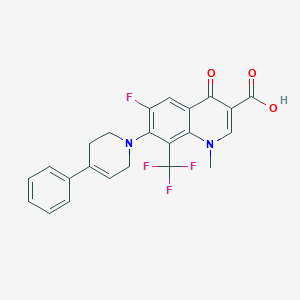
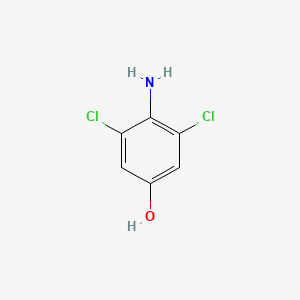
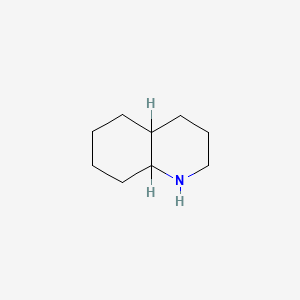

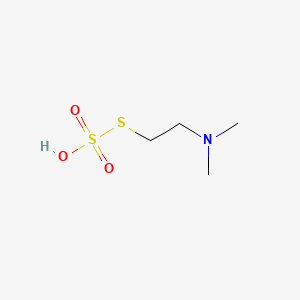
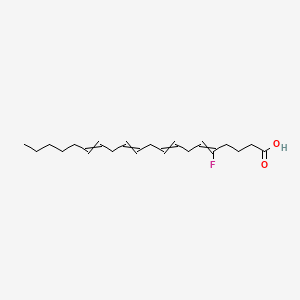
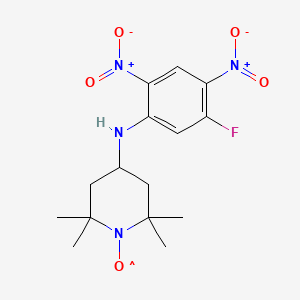
![11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B1201286.png)
